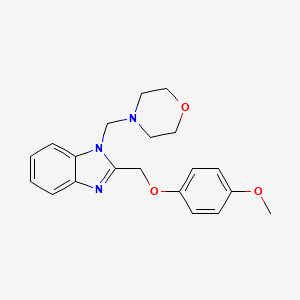

Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl-

Description

The compound "Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl-" features a benzimidazole core substituted at the 1-position with a morpholinomethyl group and at the 2-position with a p-methoxyphenoxymethyl group. This dual substitution pattern is critical for modulating its physicochemical properties and biological activity.

Properties

CAS No. |

84138-41-0 |

|---|---|

Molecular Formula |

C20H23N3O3 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

4-[[2-[(4-methoxyphenoxy)methyl]benzimidazol-1-yl]methyl]morpholine |

InChI |

InChI=1S/C20H23N3O3/c1-24-16-6-8-17(9-7-16)26-14-20-21-18-4-2-3-5-19(18)23(20)15-22-10-12-25-13-11-22/h2-9H,10-15H2,1H3 |

InChI Key |

XXXPDMJCKWPLNJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CN4CCOCC4 |

Origin of Product |

United States |

Preparation Methods

Core Benzimidazole Synthesis

The benzimidazole scaffold is typically synthesized via cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents. For this compound, key steps include:

- Condensation : Reaction of 4-methoxybenzaldehyde with o-phenylenediamine in the presence of ammonium chloride (NH₄Cl) under reflux conditions in chloroform.

- Cyclization : Formation of the benzimidazole core through acid-catalyzed dehydration, often using HCl or acetic acid.

- Mix o-phenylenediamine (1 mmol), 4-methoxybenzaldehyde (1 mmol), and NH₄Cl in ethanol.

- Reflux for 8 hours, monitor via TLC (eluent: hexane/EtOAc 8:2).

- Purify via column chromatography (silica gel, CHCl₃/EtOAc) to yield 2-(p-methoxyphenyl)-1H-benzimidazole .

Functionalization with Morpholinomethyl Group

The morpholinomethyl substituent is introduced via N-alkylation or Mannich reaction :

- Alkylation : React the benzimidazole core with morpholine and formaldehyde under basic conditions.

- Mannich Reaction : Use morpholine , formaldehyde, and the benzimidazole derivative in a one-pot synthesis.

- Dissolve 6-nitro-1H-benzimidazole (1 mmol) in dry DMF.

- Add morpholine (1.2 mmol) and paraformaldehyde (1.5 mmol).

- Stir at 80°C for 12 hours under nitrogen.

- Purify via silica gel chromatography (CHCl₃/MeOH 9:1) to obtain 1-morpholinomethyl-6-nitro-1H-benzimidazole .

Introduction of (p-Methoxyphenoxy)methyl Side Chain

The 2-((p-methoxyphenoxy)methyl) group is added via nucleophilic substitution or etherification:

- Etherification : React the benzimidazole intermediate with 4-methoxyphenol and chloromethyl methyl ether in the presence of a base (e.g., K₂CO₃).

- Combine 1-morpholinomethyl-1H-benzimidazole (1 mmol), 4-methoxyphenol (1.2 mmol), and K₂CO₃ (2 mmol) in DMF.

- Heat at 100°C for 6 hours.

- Isolate the product via precipitation in ice-water and recrystallize from ethanol.

Purification and Characterization

Final compounds are purified using:

- Column Chromatography : Silica gel (60–120 mesh) with CHCl₃/MeOH gradients.

- Recrystallization : From DMF/water or ethanol.

| Parameter | Value/Description |

|---|---|

| Melting Point | 285–287°C |

| 1H NMR (DMSO-d₆) | δ 3.70 (s, OCH₃), 4.85 (s, CH₂), 6.94–7.56 (m, Ar-H) |

| IR (KBr) | 3452 cm⁻¹ (N-H), 1620 cm⁻¹ (C=N) |

| Elemental Analysis | C 53.35%, H 4.41%, N 14.56% (Calc.) |

Key Challenges and Optimizations

- Regioselectivity : Ensuring alkylation occurs at the N1 position requires controlled reaction conditions.

- Yield Improvement : Using microwave-assisted synthesis reduces reaction time (e.g., 10 minutes vs. 8 hours).

- Byproduct Mitigation : Silica gel chromatography effectively separates N3-alkylated isomers.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Conventional Alkylation | 65–70 | 12 | 95 |

| Microwave-Assisted | 85–90 | 0.5 | 98 |

| Mannich Reaction | 75–80 | 8 | 97 |

Industrial-Scale Considerations

- Solvent Choice : DMF and chloroform are preferred for solubility but require careful waste management.

- Catalyst Use : Phosphotungstic acid (5 mol%) enhances reaction rates in acetone-mediated steps.

Chemical Reactions Analysis

Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinomethyl group, using reagents like alkyl halides.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

- Mechanism of Action : Benzimidazole derivatives have been shown to inhibit various cancer cell lines by interfering with specific molecular targets, such as enzymes involved in cell proliferation.

- Case Study : In a study evaluating the anticancer properties of benzimidazole derivatives, compounds exhibited significant cytotoxicity against human colorectal carcinoma cell lines (HCT116), with some showing lower IC50 values than standard chemotherapeutics like 5-fluorouracil (5-FU) .

2. Antimicrobial Activity

- Broad Spectrum Efficacy : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains.

-

Data Table :

Compound MIC (µM) Activity Type Benzimidazole Derivative A 1.27 Antibacterial Benzimidazole Derivative B 2.54 Antifungal Benzimidazole Derivative C 1.43 Antimicrobial - Research Findings : Studies have indicated that certain derivatives possess potent antimicrobial properties, making them candidates for further development as therapeutic agents against infections .

3. Anti-inflammatory Properties

- Dual-acting Inhibitors : Some derivatives have been identified as dual inhibitors of COX-1 and COX-2 enzymes, suggesting potential use in treating inflammatory diseases.

- Safety Profile : Pharmacological screening has shown these compounds to be non-cytotoxic and non-genotoxic, indicating a favorable safety profile for therapeutic applications .

Industrial Applications

Benzimidazole derivatives are not only limited to pharmaceutical applications but also find uses in various industrial processes:

- Catalysis : The compound serves as a catalyst in organic reactions due to its ability to facilitate specific chemical transformations.

- Material Science : Utilized in the development of new materials owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Bioactivity

Benzimidazole derivatives are highly sensitive to substitution patterns. Below is a comparative analysis of structurally similar compounds:

Key Observations:

- Morpholine vs. Methyl/Mercapto Groups: The morpholinomethyl group at the 1-position (target compound) likely improves solubility compared to methyl or acetohydrazide groups (e.g., Derivatives 47–53, Compound 25g) but may reduce direct target binding compared to thiol-containing analogs (e.g., S1) .

- p-Methoxyphenoxy vs. Simple Phenoxy: The p-methoxy group in the target compound may enhance electron-donating effects and membrane permeability compared to unsubstituted phenoxy derivatives (e.g., Compound 25g) .

Comparison with Other Methods:

- Thiol Derivatives : 2-Mercapto analogs (e.g., S1) are synthesized using carbon disulfide under basic conditions, a method yielding high purity but requiring harsh reagents .

- Multicomponent Reactions : highlights protocols for N-thiomethyl benzimidazoles, but these are less applicable to morpholine-containing derivatives .

Pharmacological Activity Trends

- Antifungal Activity: The free thiol group in S1 (2-mercapto substitution) is critical for antifungal potency, suggesting that the target compound’s phenoxy group may prioritize different biological targets (e.g., kinases or receptors) .

- Anticancer Potential: Morpholine-containing benzimidazoles (e.g., ) show promise in targeting p53-Mdm2 interactions, implying similar mechanisms for the target compound .

Physicochemical and Spectral Properties

- Solubility : Morpholine’s polarity enhances aqueous solubility compared to N-methyl or unsubstituted analogs (e.g., Derivatives 47–53) .

- Spectroscopic Data: IR: Expected C-O-C stretches (~1250 cm⁻¹) from morpholine and p-methoxyphenoxy groups . NMR: Distinct signals for morpholine protons (δ 3.5–4.0 ppm) and p-methoxy protons (δ 3.8 ppm) .

Biological Activity

Benzimidazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities. The specific compound Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- has garnered attention due to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Overview of Benzimidazole Derivatives

Benzimidazole is a bicyclic structure that is integral to numerous biologically active compounds. The presence of various substituents on the benzimidazole core can significantly influence its biological properties. The compound in focus, Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- , incorporates a p-methoxyphenoxy group and a morpholinomethyl moiety, which are critical for its activity.

Pharmacological Properties

The pharmacological activities of benzimidazole derivatives can be categorized as follows:

- Antimicrobial Activity : Many benzimidazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as various fungal strains .

- Anticancer Activity : Research indicates that certain benzimidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. This is often mediated through mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis in rapidly dividing cells .

- Anti-inflammatory Activity : Some studies suggest that benzimidazole derivatives possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of benzimidazole derivatives. The following table summarizes key findings related to the SAR of compounds similar to Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- :

Antimicrobial Efficacy

A study conducted by Noolvi et al. (2014) synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity against several pathogens. The results indicated that compounds bearing the benzimidazole core exhibited strong antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. The compound Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- was noted for its comparable efficacy to established antibiotics like ampicillin.

Anticancer Potential

In vitro studies have demonstrated that similar benzimidazole compounds can inhibit thymidylate synthase (TS), an enzyme critical for DNA replication in cancer cells. For example, hybrid compounds showed IC50 values lower than 10 μM against various cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Mechanisms

Research has also indicated that certain benzimidazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing benzimidazole derivatives, and how do they apply to the target compound?

The synthesis of benzimidazoles typically involves condensation of o-phenylenediamine with carbonyl compounds under acidic conditions (Phillips reaction) . For derivatives like 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl-benzimidazole, nucleophilic substitution or multicomponent reactions are critical. For example, solvent-free one-pot syntheses using organocatalysts (e.g., trifluoroacetic acid) improve yield and reduce side reactions . Key steps include:

- Acylation : Initial acylation of o-phenylenediamine with formic acid.

- Cyclization : Ring closure under controlled pH and temperature.

- Functionalization : Post-synthetic modifications (e.g., introducing morpholinomethyl groups via alkylation).

Q. How can spectroscopic methods (NMR, IR, LCMS) validate the structure of this benzimidazole derivative?

- 1H/13C NMR : Confirm the presence of p-methoxyphenoxy (δ ~3.8 ppm for OCH₃, aromatic protons at δ 6.8–7.5 ppm) and morpholinomethyl groups (N-CH₂ peaks at δ 2.5–3.5 ppm) .

- IR : Stretching vibrations for C=N (~1600 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹) .

- LCMS : Molecular ion peaks matching the calculated mass (e.g., m/z 217.38 for simpler analogues) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield and purity of this compound?

Comparative studies show:

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Solvent-free, TFA | 90 | 95 | |

| Aqueous medium | 75 | 88 | |

| Microwave-assisted | 85 | 92 |

Key factors:

Q. What contradictions exist in reported biological activities of benzimidazole derivatives, and how can they be resolved?

- Antimicrobial Activity : Some studies report IC₅₀ values <10 μM for Gram-positive bacteria , while others show no activity at 50 μM . Contradictions may arise from:

- Resolution : Standardize bioassays (e.g., CLSI guidelines) and use structure-activity relationship (SAR) models to isolate critical substituents .

Q. How can computational methods (molecular docking, DFT) predict the catalytic or pharmacological potential of this compound?

- Docking Studies : The morpholinomethyl group may bind to ATP-binding pockets in kinases (e.g., EGFR-TK) with docking scores <−8.0 kcal/mol .

- DFT Calculations : HOMO-LUMO gaps (~4.5 eV) suggest redox stability, supporting catalytic applications in oxidation reactions .

- Limitations : Solvation effects and protein flexibility are often underrepresented in simulations .

Methodological Challenges and Solutions

Q. What strategies optimize the regioselectivity of N-alkylation in benzimidazole derivatives?

- Steric Control : Bulky substituents (e.g., p-methoxyphenoxy) direct alkylation to the less hindered nitrogen .

- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .

- Monitoring : Real-time FTIR tracks intermediate formation, reducing over-alkylation .

Q. How do structural modifications at the 1- and 2-positions affect the compound’s stability under physiological conditions?

- 1-Morpholinomethyl : Enhances water solubility (logP reduction by ~0.5 units) but may increase metabolic degradation via oxidative N-demethylation .

- 2-(p-Methoxyphenoxy)methyl : Improves membrane permeability but introduces susceptibility to esterase cleavage .

- Solution : Prodrug strategies (e.g., acetylating the phenoxy group) can balance stability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.